2-(Furan-2-ylmethyl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno-pyrrole core, and a methylsulfanyl phenyl group
Preparation Methods
The synthesis of 2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the furan and pyrrole intermediates. The synthetic route may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrole Core: Pyrrole derivatives can be synthesized via condensation reactions involving amines and carbonyl compounds.
Coupling Reactions: The furan and pyrrole intermediates are then coupled using cross-coupling reactions such as Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under catalytic conditions.
Chemical Reactions Analysis
2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can undergo reduction reactions, particularly at the furan and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to the presence of the furan and pyrrole rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with biological targets such as enzymes and receptors. The furan and pyrrole rings can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methylsulfanyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include other furan and pyrrole derivatives, such as:
2-Furoic Acid: Known for its antibacterial properties.
Pyrrole-2-carboxylic Acid: Used in the synthesis of various pharmaceuticals.
4-Methylsulfanylphenyl Derivatives: Explored for their potential in medicinal chemistry.
2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21NO4S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-6,7-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21NO4S/c1-14-11-19-20(12-15(14)2)30-24-21(23(19)27)22(16-6-8-18(31-3)9-7-16)26(25(24)28)13-17-5-4-10-29-17/h4-12,22H,13H2,1-3H3 |
InChI Key |
RQLWZRVFAZRRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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